molecular formula C25H28N4O4S B2623014 7-(6-oxo-6-(4-phenylpiperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688053-98-7

7-(6-oxo-6-(4-phenylpiperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B2623014
CAS No.: 688053-98-7
M. Wt: 480.58
InChI Key: YVLAYYMJGPAEQA-UHFFFAOYSA-N
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Description

7-(6-oxo-6-(4-phenylpiperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6-oxo-6-(4-phenylpiperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Dioxolo Group: The dioxolo group is introduced via a condensation reaction with appropriate aldehydes or ketones.

    Attachment of the Piperazine Moiety: The piperazine ring is incorporated through nucleophilic substitution reactions, often using 4-phenylpiperazine as a starting material.

    Final Assembly: The final compound is assembled by linking the piperazine derivative to the quinazolinone core through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 7-(6-oxo-6-(4-phenylpiperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its anticancer properties are of particular interest, with studies focusing on its ability to inhibit cancer cell proliferation and induce apoptosis.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of 7-(6-oxo-6-(4-phenylpiperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with specific molecular targets. These targets include enzymes and receptors involved in critical biological pathways. For example, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes, leading to DNA damage and cell death.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone share the quinazolinone core but differ in their substituents.

    Piperazine Derivatives: Compounds like 1-(4-methylphenyl)piperazine and 1-(4-chlorophenyl)piperazine have similar piperazine rings but different substituents.

Uniqueness

What sets 7-(6-oxo-6-(4-phenylpiperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one apart is its combination of the quinazolinone core with the dioxolo and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

688053-98-7

Molecular Formula

C25H28N4O4S

Molecular Weight

480.58

IUPAC Name

7-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C25H28N4O4S/c30-23(28-13-11-27(12-14-28)18-7-3-1-4-8-18)9-5-2-6-10-29-24(31)19-15-21-22(33-17-32-21)16-20(19)26-25(29)34/h1,3-4,7-8,15-16H,2,5-6,9-14,17H2,(H,26,34)

InChI Key

YVLAYYMJGPAEQA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

solubility

not available

Origin of Product

United States

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